molecular formula C21H26ClN3O2 B5750977 N-[2-(4-chlorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide

N-[2-(4-chlorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide

Cat. No. B5750977
M. Wt: 387.9 g/mol
InChI Key: AEFYRPAZLQRTOL-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, also known as clozapine, is an atypical antipsychotic drug that was first synthesized in the 1960s. It is primarily used to treat schizophrenia and other psychotic disorders, and is known for its efficacy in treating patients who are resistant to other antipsychotic medications.

Mechanism of Action

Clozapine works by blocking dopamine receptors in the brain, which reduces the activity of dopamine in certain areas of the brain. This results in a reduction in psychotic symptoms such as hallucinations and delusions. Clozapine also blocks serotonin receptors, which may contribute to its efficacy in treating negative symptoms of schizophrenia such as social withdrawal and apathy.
Biochemical and Physiological Effects:
Clozapine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects. Clozapine has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

Clozapine has a number of advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied in both animal models and human clinical trials. However, N-[2-(4-chlorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide also has a number of limitations. It has a narrow therapeutic index, meaning that the difference between a therapeutic dose and a toxic dose is small. In addition, N-[2-(4-chlorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide can cause a number of side effects, including agranulocytosis, which is a potentially life-threatening condition.

Future Directions

There are a number of future directions for N-[2-(4-chlorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide research. One area of research is the development of new antipsychotic medications that are more effective and have fewer side effects than N-[2-(4-chlorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide. Another area of research is the investigation of the long-term effects of N-[2-(4-chlorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide on the brain and body. Finally, there is a need for further research into the mechanisms of action of N-[2-(4-chlorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, in order to better understand how it works and how it can be used to treat a variety of psychiatric and neurological disorders.

Synthesis Methods

Clozapine can be synthesized using a variety of methods, but the most common method involves the reaction of 8-chloro-11H-dibenz[b,e][1,4]diazepine with 4-methoxybenzylmagnesium chloride, followed by reaction with ethyl 2-bromoacetate. The resulting product is then hydrolyzed to yield N-[2-(4-chlorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide.

Scientific Research Applications

Clozapine has been extensively studied in the field of psychiatry, and is widely used to treat schizophrenia and other psychotic disorders. It has also been studied for its potential use in treating bipolar disorder, depression, and anxiety disorders. In addition, N-[2-(4-chlorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide has been investigated for its potential use in treating drug-resistant epilepsy and Parkinson's disease.

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c1-27-20-8-6-19(7-9-20)25-14-12-24(13-15-25)16-21(26)23-11-10-17-2-4-18(22)5-3-17/h2-9H,10-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFYRPAZLQRTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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